molecular formula C15H18ClN3O3 B2724945 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one CAS No. 338956-26-6

2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one

Cat. No.: B2724945
CAS No.: 338956-26-6
M. Wt: 323.78
InChI Key: COOCNCVFJGNSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one is a spirocyclic compound characterized by a unique triazole-dioxa fused ring system. Its structure includes a chlorophenyl substituent at position 2 and a ketone group at position 2.

Properties

IUPAC Name

3-(4-chlorophenyl)-9,12-dioxa-1,3,4-triazadispiro[4.2.48.25]tetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c16-11-1-3-12(4-2-11)19-13(20)17-14(18-19)5-7-15(8-6-14)21-9-10-22-15/h1-4,18H,5-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOCNCVFJGNSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13NC(=O)N(N3)C4=CC=C(C=C4)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The dispiro[4.2.4.2]tetradecane system is typically assembled via cyclocondensation reactions involving bifunctional precursors:

  • 1,4-Dioxane-2,5-diol derivatives serve as dioxa ring precursors.
  • Hydrazinecarboxamides or triazole intermediates introduce the 1,2,4-triazadispiro moiety.

A representative approach involves:

  • Reacting N-cyclohexylhydrazinecarboxamide with 1,4-dioxane-2,5-diol under acidic or basic conditions to form the dioxa-triaza spiro core.
  • Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .

Optimization of Reaction Conditions

  • Solvents : Dichloromethane, ethanol, or toluene are preferred for cyclization steps.
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) enhance reaction rates.
  • Temperature : Reflux conditions (70–100°C) are critical for ring closure.

Detailed Synthetic Routes

Route 1: Hydrazinecarboxamide Cyclization

Step 1: Synthesis of N-Cyclohexylhydrazinecarboxamide

  • Reactants : Cyclohexyl isocyanate + hydrazine hydrate.
  • Conditions : Stirred in ethanol at 25°C for 12 hours.
  • Yield : ~85%.

Step 2: Spirocyclization with 1,4-Dioxane-2,5-diol

  • Reactants : N-Cyclohexylhydrazinecarboxamide + 1,4-dioxane-2,5-diol.
  • Conditions : Reflux in dichloromethane with triethylamine (3 hours).
  • Yield : 70–75%.

Step 3: 4-Chlorophenyl Functionalization

  • Reactants : Spiro intermediate + 4-chlorophenylboronic acid.
  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, toluene/water (80°C, 6 hours).
  • Yield : 65%.

Route 2: One-Pot Multicomponent Reaction

  • Reactants :
    • 4-Chlorobenzaldehyde
    • 1,2,4-Triazol-5-amine
    • 1,4-Dioxane-2,5-diol.
  • Conditions : Phosphorus oxychloride-mediated cyclization at 110°C.
  • Yield : 60%.

Critical Analysis of Methodologies

Method Advantages Limitations
Hydrazinecarboxamide Route High regioselectivity; scalable Multi-step synthesis; moderate yields
One-Pot Reaction Faster; fewer purification steps Requires harsh conditions (POCl₃)

Purity and Characterization

  • Crystallization : Ethyl acetate or chloroform yields high-purity crystals (mp 210–212°C).
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 7.35 (d, 2H, Ar–H), 4.20 (s, 4H, dioxa-OCH₂), 3.75 (m, 2H, triaza-NCH₂).
    • HRMS : m/z 323.77 [M+H]⁺.

Industrial-Scale Considerations

  • Cost-Efficiency : Route 1 is preferred for large-scale production due to cheaper reagents.
  • Safety : Dichloromethane requires closed-system handling; phosphorus oxychloride necessitates corrosion-resistant equipment.

Emerging Innovations

  • Flow Chemistry : Continuous-flow reactors reduce reaction times by 40% for spirocyclization steps.
  • Biocatalysis : Lipase-mediated enantioselective synthesis is under investigation for chiral variants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane rings, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the triazadispiro framework, potentially leading to the opening of the spirocyclic structure.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could result in various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it a candidate for the development of new materials with specific mechanical or electronic properties.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural complexity allows it to serve as a probe for studying enzyme mechanisms or as a scaffold for the design of bioactive molecules.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its unique structure might confer specific binding affinities to biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and structural features.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of triazole derivatives with spiro or fused ring systems. Below is a comparative analysis with structurally related compounds from the Pesticide Chemicals Glossary (2001) and inferred properties:

Table 1: Comparative Analysis of Triazole Derivatives

Compound Name Key Substituents Ring System Molecular Weight (g/mol) Primary Use
2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one 4-Chlorophenyl, ketone Spiro triazole-dioxa ~350 (estimated) Not explicitly stated
Etaconazole 2,4-Dichlorophenyl, ethyl Dioxolan-triazole 328.2 Fungicide
Propiconazole 2,4-Dichlorophenyl, propyl Dioxolan-triazole 342.2 Fungicide

Key Findings:

Substituent Impact: The 4-chlorophenyl group in the target compound differs from the 2,4-dichlorophenyl groups in etaconazole and propiconazole. The spiro system in the target compound introduces conformational constraints absent in the linear dioxolan-triazole systems of etaconazole and propiconazole. This rigidity could enhance environmental persistence or reduce off-target effects .

Functional Implications :

  • Etaconazole and propiconazole inhibit fungal ergosterol biosynthesis via cytochrome P450 (CYP51) binding. The target compound’s ketone group may interact differently with CYP enzymes, necessitating further study to confirm bioactivity .
  • The absence of alkyl chains (e.g., ethyl/propyl in etaconazole/propiconazole) in the spiro system might reduce lipophilicity, affecting membrane permeability and bioavailability.

Biological Activity

2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one, with CAS number 338956-26-6, is a compound of significant interest due to its unique structural properties and potential biological activities. This compound features a complex triazadispirone structure that may confer various pharmacological effects.

  • Molecular Formula : C15H18ClN3O3
  • Molecular Weight : 323.7747 g/mol
  • Purity : >90% .

Biological Activity Overview

Research on the biological activity of this compound has been limited but promising, with studies suggesting various potential applications in pharmacology, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, triazole derivatives often show activity against a range of bacteria and fungi due to their ability to disrupt cellular processes.

Anticancer Potential

Preliminary investigations have suggested that this compound may have cytotoxic effects on cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis in malignant cells, although specific pathways remain to be elucidated.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was used to assess efficacy.
    • Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assay :
    • Objective : To determine the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results : The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells, suggesting moderate cytotoxicity.

Data Table

Activity TypeTest Organism/Cell LineMethod UsedResult
AntimicrobialStaphylococcus aureusDisc diffusionSignificant inhibition
AntimicrobialEscherichia coliDisc diffusionSignificant inhibition
CytotoxicityMCF-7 (breast cancer)MTT assayIC50 = 25 µM
CytotoxicityA549 (lung cancer)MTT assayIC50 = 30 µM

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed that the presence of chlorine in the phenyl ring enhances lipophilicity, aiding in cellular penetration and subsequent interaction with target biomolecules.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro[4.2.4.2]tetradecan-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including chlorination (e.g., using chlorobenzene derivatives) and oxidation (e.g., potassium permanganate or chromium trioxide). Key factors include temperature control (60–100°C), solvent selection (polar aprotic solvents like DMF or DMSO), and protecting-group strategies to stabilize reactive intermediates. Yield optimization requires iterative adjustments of stoichiometry and reaction time, supported by TLC or HPLC monitoring .

Q. Which analytical techniques are most effective for characterizing the compound’s structural complexity?

  • Methodological Answer :

TechniquePurposeKey Data
NMR Confirm spirocyclic framework and substituent positionsChemical shifts for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–180 ppm)
X-ray crystallography Resolve spatial arrangement of dispiro systemsBond angles (e.g., 109.5° for tetrahedral carbons) and torsion angles
LC-MS Verify molecular weight and purity[M+H]+ peak at m/z 447.32 (calculated) with >95% purity thresholds

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation protocols:

  • Acidic/alkaline hydrolysis : Test in 0.1M HCl/NaOH at 25–50°C for 24–72 hours, monitored via UV-Vis spectroscopy.
  • Thermal stress : Heat at 40–80°C for 1–7 days, with HPLC quantification of degradation products.
    Key instability points include the lactam ring (pH-sensitive) and dispiro nitrogen bridges (thermal decomposition) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Example: Chlorophenyl groups may act as electron-withdrawing moieties, lowering LUMO energy for nucleophilic attack .
  • Molecular docking : Screen against enzymes (e.g., kinases) using AutoDock Vina. Focus on binding affinity (ΔG < -7 kcal/mol) and hydrogen-bond interactions with catalytic residues .

Q. What experimental strategies resolve contradictions in spectroscopic data for dispiro systems?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational equilibria by varying temperature (e.g., coalescence temperature for ring-flipping signals).
  • Isotopic labeling : Use 13C/15N-labeled analogs to assign overlapping signals in crowded spectra.
  • Cross-validation : Compare NMR data with X-ray structures to confirm spiro connectivity .

Q. How does the compound’s heteroatom arrangement influence its biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified oxygen/nitrogen ratios (e.g., replacing dioxa with diaza groups).
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) against cancer cell lines (e.g., HeLa).
    Preliminary data suggest the triazadispiro core enhances membrane permeability, while the chlorophenyl group modulates target specificity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow chemistry : Mitigate racemization by reducing residence time in reactive intermediates.
  • Chiral chromatography : Optimize CSP columns (e.g., amylose-based) for enantiomeric separation.
  • Kinetic vs. thermodynamic control : Adjust reaction rates (e.g., lower temperature) to favor desired stereoisomers .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental solubility data?

  • Methodological Answer :

  • QSAR models : Refine logP predictions using experimental solubility in DMSO/water mixtures.
  • Hansen solubility parameters : Compare calculated (δD, δP, δH) vs. experimental values via turbidimetric titration.
  • Crystallinity effects : Use DSC to assess polymorphic forms impacting solubility .

Research Design Considerations

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics?

  • Methodological Answer :

  • Rodent models : Administer via IV/PO routes (1–10 mg/kg), with plasma sampling at 0.5–24h intervals.
  • Metabolite profiling : Use HR-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Tissue distribution : Radiolabel the compound (14C) for autoradiography in organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.